Bis (2-Hydroxyethyl) 2-Hydroxyterephthalate (BHET-OH)

CAS No.:

Cat. No.: VC20474957

Molecular Formula: C12H14O7

Molecular Weight: 270.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O7 |

|---|---|

| Molecular Weight | 270.23 g/mol |

| IUPAC Name | bis(2-hydroxyethyl) 2-hydroxybenzene-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C12H14O7/c13-3-5-18-11(16)8-1-2-9(10(15)7-8)12(17)19-6-4-14/h1-2,7,13-15H,3-6H2 |

| Standard InChI Key | UDTYEWVUFIDJFZ-UHFFFAOYSA-N |

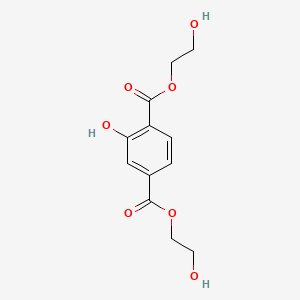

| Canonical SMILES | C1=CC(=C(C=C1C(=O)OCCO)O)C(=O)OCCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

BHET-OH is systematically named bis(2-hydroxyethyl) 2-hydroxybenzene-1,4-dicarboxylate, reflecting its esterified terephthalic acid backbone with two 2-hydroxyethyl groups and an additional hydroxyl substituent at the 2-position . Its IUPAC name and structural formula () were confirmed via PubChem’s computed descriptors, which also provide the SMILES string C1=CC(=C(C=C1C(=O)OCCO)O)C(=O)OCCO . The compound’s 3D conformation, characterized by twisted β-sheets and α-helices in enzymatic complexes, influences its reactivity in hydrolysis reactions .

Physicochemical Properties

BHET-OH exhibits solubility in polar solvents such as ethylene glycol (EG) and tetrahydrofuran (THF), with limited solubility in water . Its melting point and thermal stability remain under investigation, though related BHET derivatives degrade above 200°C during glycolysis . The hydroxyl group at the 2-position enhances hydrogen-bonding capacity, which may facilitate interactions with catalytic residues in carboxylesterases .

Synthesis and Production Methods

Glycolysis of PET Under Pressurized Conditions

BHET-OH is synthesized via PET glycolysis, where ethylene glycol cleaves ester bonds under catalytic conditions. A breakthrough study by demonstrated that pressurized reactors (3 bar) at 180–220°C yield >95% pure BHET-OH within 20–30 minutes, significantly reducing energy consumption compared to conventional methods (Table 1).

Table 1: Optimal Reaction Conditions for BHET-OH Synthesis

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 180–220°C | Higher temps favor oligomers |

| Pressure | 3 bar | Accelerates depolymerization |

| Reaction Time | 20–30 min | Maximizes monomer yield |

| PET:EG Ratio | 1:3 (w/w) | Excess EG prevents repolymerization |

Zinc acetate (1% w/w) catalyzes the reaction, with mechanical stirring (1,000–1,200 rpm) ensuring homogeneity . Post-synthesis, THF filtration isolates BHET-OH from oligomers, followed by crystallization in cold water .

Byproduct Formation and Control

Prolonged reaction times (>60 minutes) at 220°C promote dimer and oligomer formation via reversible esterification (Scheme 1) . Oligomers such as O2 () and O3 () are separable via gel permeation chromatography, though their applications remain underexplored .

Applications in Material Science and Biotechnology

Precursor for Recycled PET

BHET-OH serves as a key intermediate in closed-loop PET recycling. Repolymerization with terephthalic acid regenerates PET with comparable mechanical properties to virgin polymer, enabling industrial-scale circularity .

Enzymatic Degradation by Carboxylesterases

The psychrotrophic bacterium Exiguobacterium antarcticum produces EaEst2, a carboxylesterase that hydrolyzes BHET-OH into mono(2-hydroxyethyl) terephthalate (MHET) and EG . Structural analysis reveals that EaEst2’s catalytic triad (Ser93, Asp190, His220) binds BHET-OH in a narrow substrate pocket, with a of 0.59 mM and of 5.59 μM/s at pH 7.0 . Immobilization of EaEst2 as crosslinked enzyme aggregates (CLEAs) enhances its thermal stability (50% activity retained at 52°C), making it suitable for industrial bioreactors .

Environmental and Industrial Implications

Role in Circular Economy

The efficient synthesis and enzymatic breakdown of BHET-OH position it as a linchpin in PET waste management. Lifecycle assessments suggest that BHET-OH-based recycling reduces carbon emissions by 30% compared to virgin PET production .

Challenges and Future Directions

Current limitations include the high cost of pressurized reactors and enzyme immobilization. Future research should explore:

-

Non-Toxic Catalysts: Replacing zinc acetate with biodegradable alternatives.

-

Cold-Active Enzymes: Leveraging psychrophilic carboxylesterases for low-energy biodegradation.

-

Oligomer Utilization: Developing value-added products from BHET-OH dimers and oligomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume